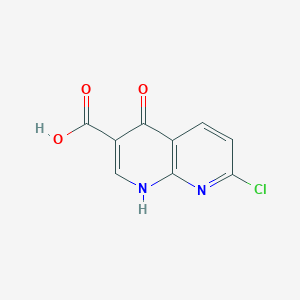

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

説明

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a chlorine atom at position 7, a ketone group at position 4, and a carboxylic acid moiety at position 2. This scaffold is structurally analogous to fluoroquinolone antibiotics but lacks the fluorine atom typically present at position 6 in such drugs. The compound serves as a critical intermediate for synthesizing derivatives with diverse biological activities, including antibacterial, antitumor, and antihistaminic properties . Its synthesis often involves cyclization and hydrolysis steps, optimized for high yields and minimal by-products .

特性

IUPAC Name |

7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-6-2-1-4-7(13)5(9(14)15)3-11-8(4)12-6/h1-3H,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJHVGUQIGITRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C(=CN2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542211 | |

| Record name | 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54563-42-7 | |

| Record name | 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines, followed by cyclization to form the naphthyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions, with optimization for yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.

化学反応の分析

Alkylation and Esterification

The compound undergoes alkylation at the N1 position using aliphatic hydrocarbon esters (e.g., ethyl iodide) in polar aprotic solvents.

Key Findings :

-

Alkylation proceeds via nucleophilic substitution, with acid acceptors (e.g., NaOH) neutralizing liberated HX .

-

Ethyl esters of the parent acid hydrolyze under basic conditions to regenerate the carboxylic acid functionality .

Hydrolysis of Esters

The ethyl ester derivative is hydrolyzed to the carboxylic acid under acidic or basic conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylate | HCl in THF, reflux | 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 78% |

Mechanistic Insight :

-

Acidic hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack by water .

Diazotization and Substitution

The 7-amino derivative undergoes diazotization to form reactive diazonium intermediates, enabling substitution at the C7 position:

Example :

-

7-Amino-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid → 7-Chloro derivative (enoxacin precursor) .

Halogenation

The C7 hydroxyl group is replaced with halogens using halogenating agents:

| Halogenating Agent | Conditions | Product | Source |

|---|---|---|---|

| PCl₅ or SOCl₂ | Reflux in toluene | This compound | |

| PBr₃ | 80°C, anhydrous conditions | 7-Bromo analogue |

Note : Halogenation at C7 enhances DNA gyrase inhibition, critical for antibacterial activity .

Metal Complexation

The 1,3-diketone moiety (C4-oxo and C3-carboxylic acid) chelates transition metals, forming bioactive complexes:

Applications :

-

Metal complexes show superior activity against P388 leukemia and human tumor cell lines compared to parent compounds .

Cyclization and Functionalization

Dieckmann cyclization is employed to construct the naphthyridine core:

| Substrate | Conditions | Product | Source |

|---|---|---|---|

| Ethyl 4,6-dichloronicotinate | KOtBu, DMF, 100°C | 7-Chloro-1-cyclopropyl-4-oxo-1,6-naphthyridine-3-carboxylate |

Key Intermediate :

-

This cyclization step is critical for introducing the cyclopropyl group at N1, a feature in fluoroquinolone antibiotics .

Amination at C7

Piperazine or pyrrolidine derivatives are introduced at C7 via nucleophilic aromatic substitution:

| Amine | Conditions | Product | Source |

|---|---|---|---|

| N-Methylpiperazine | DMF, 120°C, 12h | 7-(4-Methylpiperazin-1-yl) derivative | |

| 3-Aminopyrrolidine | EtOH, reflux | Cytotoxic agents (e.g., AG-7352) |

Biological Impact :

科学的研究の応用

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in developing antibacterial and antiviral agents.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,8-naphthyridine-3-carboxylic acid derivatives are highly dependent on substituents at positions 1, 6, and 6. Below is a detailed comparison:

Substituent Variations at Position 1

Substituent Variations at Position 6

Substituent Variations at Position 7

生物活性

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a significant compound in medicinal chemistry, particularly known for its biological activities and applications in drug development. This compound belongs to the naphthyridine family, which has been extensively studied for its potential therapeutic effects, including antibacterial and anticancer properties.

The compound's chemical structure is characterized by several functional groups that contribute to its biological activity:

- Molecular Formula : C₁₂H₁₈ClFN₂O₃

- Molecular Weight : 282.65 g/mol

- CAS Number : 100361-18-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClFN₂O₃ |

| Molecular Weight | 282.65 g/mol |

| CAS Number | 100361-18-0 |

| Purity | >98% |

| Melting Point | 224 °C |

| Appearance | Off-white powder |

Antibacterial Properties

This compound has demonstrated significant antibacterial activity, making it a valuable intermediate in the synthesis of novel antimicrobial agents. Its derivatives are particularly effective against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance.

Research indicates that this compound acts through various mechanisms:

- Inhibition of DNA Gyrase : Similar to other quinolone antibiotics, it inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.

- Cell Membrane Disruption : The compound's ability to interact with bacterial membranes leads to increased permeability and cell lysis.

Anticancer Activity

Studies have also highlighted the anticancer potential of naphthyridine derivatives. The compound has been explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth. It functions by modulating various cellular pathways involved in cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, enhancing or inhibiting their activity depending on the context.

Study on Antimicrobial Efficacy

A study conducted by researchers focused on synthesizing derivatives of this compound and evaluating their antimicrobial properties against a panel of bacterial strains. The results indicated that certain derivatives exhibited enhanced potency compared to standard antibiotics.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 0.5 µg/mL |

| Derivative B | S. aureus | 0.25 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 0.75 µg/mL |

Applications in Drug Development

The versatility of this compound extends beyond antibacterial properties; it is also pivotal in:

- Pharmaceutical Development : As a precursor for synthesizing new antibiotics.

- Agricultural Chemistry : In formulating agrochemicals that combat plant pathogens.

- Biochemical Research : Investigating enzyme inhibition mechanisms related to infectious diseases.

Q & A

Q. What are the established synthetic routes for 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via a Gould–Jacobs reaction starting with 2-aminopyridine and ethoxymethylene malonate, followed by cyclization in phenoxy ether under reflux. Key intermediates include ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which undergoes N-alkylation with alkyl chlorides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF using sodium hydride as a base. Hydrolysis with 10% NaOH yields the carboxylic acid derivative. Characterization employs FTIR (C=O peaks at ~1686 cm⁻¹ for keto groups), ¹H NMR (aromatic protons at δ 8.02–9.11 ppm), and mass spectrometry (e.g., molecular ion at m/z 390.2) .

Q. How are purity and structural integrity validated during synthesis?

- Thin-layer chromatography (TLC) with a solvent system of chloroform:methanol (4:1) monitors reaction progress.

- Column chromatography (methanol:chloroform, 10:40) purifies final compounds.

- Melting points (e.g., >300°C for 5a3) and elemental analysis (C, H, N within ±0.1% of theoretical values) confirm purity.

- Multi-spectral analysis (IR, NMR, MS) cross-validates structural features like the naphthyridine core and substituent positions .

Q. What in vitro assays are typically used to evaluate biological activity for derivatives of this scaffold?

Derivatives are screened for target-specific activities (e.g., antihistaminic, antimicrobial) using:

- Enzyme inhibition assays (e.g., histamine H₁ receptor binding).

- MIC (Minimum Inhibitory Concentration) tests for antibacterial activity.

- ADMET predictions (e.g., SwissADME) to prioritize compounds with favorable pharmacokinetic profiles .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation steps in complex derivatives?

- Use anhydrous DMF and sodium hydride to enhance nucleophilicity.

- Sealed-tube reactions at 80–100°C for 24 hours improve coupling efficiency with amines.

- Microwave-assisted synthesis (not explicitly mentioned in evidence but suggested by trends) may reduce reaction times for temperature-sensitive steps .

Q. How should researchers address contradictions in biological activity data across derivatives?

- Perform dose-response studies to rule out false positives/negatives.

- Use molecular docking to correlate activity with binding affinity to target proteins.

- Analyze substituent effects : For example, electron-withdrawing groups (e.g., -Cl) at position 7 may enhance stability but reduce solubility, requiring a balance between potency and bioavailability .

Q. What computational tools are recommended for predicting drug-likeness and synthetic feasibility?

- PASS (Prediction of Activity Spectra for Substances) : Prioritizes compounds with Pa > Pi (probable activity over inactivity).

- SwissADME : Predicts logP, solubility, and bioavailability to filter non-viable candidates early.

- Molecular dynamics simulations assess binding stability in target proteins .

Q. What strategies enable selective functionalization at the 7-chloro position?

- Nucleophilic aromatic substitution with amines (e.g., methylhydrazine) under reflux in ethanol achieves 83% substitution.

- Halogen exchange : Use SOCl₂ at 60°C to replace -CH₃ with -CCl₃ (90% yield) for further derivatization .

Q. How can researchers resolve overlapping signals in NMR spectra of complex derivatives?

- 2D NMR techniques (e.g., COSY, HSQC) differentiate aromatic protons in crowded regions (δ 7.2–9.1 ppm).

- Deuterated solvents (DMSO-d₆) enhance resolution for NH and OH protons.

- Variable-temperature NMR reduces signal broadening caused by dynamic processes .

Methodological Challenges and Solutions

Q. What are the limitations of traditional hydrolysis methods for ester intermediates, and how can they be mitigated?

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。